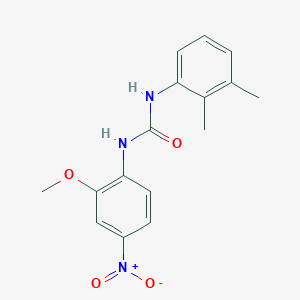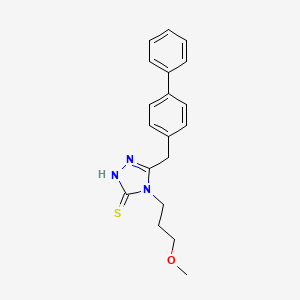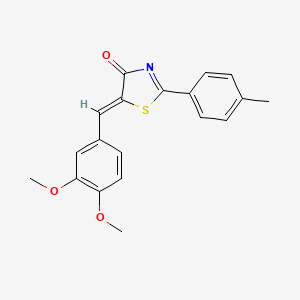![molecular formula C14H18N2O3 B4724765 N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Descripción general
Descripción
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as ANME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ANME belongs to the class of compounds known as N-alkylated diamines and has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The exact mechanism of action of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully understood, but studies have suggested that it may act through the modulation of cellular signaling pathways. N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of various enzymes involved in cellular signaling, including protein kinases and phosphodiesterases. Additionally, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. Studies have shown that N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can modulate the activity of various enzymes involved in cellular signaling, potentially leading to changes in cellular behavior. Additionally, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the activity of various neurotransmitter receptors, leading to changes in neurotransmitter signaling. N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several advantages for use in lab experiments, including its ability to modulate various biological pathways and its potential therapeutic effects in various biological systems. However, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One potential area of research is the development of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide and its potential therapeutic effects in various biological systems. Finally, studies are needed to evaluate the safety and toxicity of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in vivo, in order to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied for its potential therapeutic effects in various biological systems, including cancer, inflammation, and neurological disorders. Studies have shown that N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can inhibit the growth of cancer cells in vitro and in vivo, potentially through the modulation of cellular signaling pathways. N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate neurotransmitter signaling pathways.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-9-15-13(17)14(18)16-10-8-11-4-6-12(19-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNRCSNTKYVKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinyl)benzyl]-1-phenylmethanesulfonamide](/img/structure/B4724682.png)
![N-(4-anilinophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B4724692.png)

![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-fluorobenzyl)piperazine](/img/structure/B4724705.png)

![2,4-dichloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4724720.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)
![ethyl 5-benzyl-2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4724740.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-N-(5-chloro-2-methoxyphenyl)-2-cyanoacrylamide](/img/structure/B4724749.png)

![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4724779.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4724794.png)